molecular formula C18H20N4O4S B2700406 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide CAS No. 1251709-87-1

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide

Cat. No.: B2700406
CAS No.: 1251709-87-1
M. Wt: 388.44
InChI Key: NSJDCOKHEJOEQE-UHFFFAOYSA-N
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Description

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide is a synthetic specialty chemical of interest in medicinal chemistry and drug discovery research. This acetamide derivative features a complex molecular architecture incorporating two distinct heterocyclic systems—a 2,4-dimethyl-1,3-thiazole and a 1,2,4-oxadiazole—linked via a flexible methylene bridge. The 1,2,4-oxadiazole moiety is further functionalized with a 4-methoxyphenoxymethyl group, a structural feature observed in compounds with various pharmacological activities. This specific molecular framework suggests potential for application as a key intermediate in the synthesis of more complex target molecules or as a tool compound for probing biological pathways. Researchers may investigate its utility in developing inhibitors for specific enzymes, such as kinases, or as a ligand for various cellular receptors. Its structural complexity offers a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-11-15(27-12(2)20-11)8-17(23)19-9-18-21-16(22-26-18)10-25-14-6-4-13(24-3)5-7-14/h4-7H,8-10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJDCOKHEJOEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the thiazole and oxadiazole intermediates with the methoxyphenyl group under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating biological pathways involving thiazole and oxadiazole rings.

Medicine

In medicine, the compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets could make it useful in the development of drugs for treating various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide involves its interaction with specific molecular targets. The thiazole and oxadiazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Thiazole-Acetamide Derivatives: Compounds with thiazole-acetamide scaffolds (e.g., ) exhibit potent anticancer activity, particularly against hepatocellular carcinoma (HepG-2). The 2,4-dimethyl substitution on the thiazole in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted analogues .

Oxadiazole-Containing Analogues: BI 665915 () demonstrates that oxadiazole rings with electron-withdrawing groups (e.g., pyrimidine) achieve nanomolar inhibition of FLAP. The 4-methoxyphenoxy group in the target compound could mimic such effects but lacks direct evidence of FLAP binding . Substituents on the oxadiazole (e.g., 4-methoxyphenoxymethyl vs. pyridinyl in BI 665915) influence solubility; the methoxy group may improve metabolic stability but reduce aqueous solubility.

Acetamide Linkers :

  • Acetamide bridges in and enable modular synthesis but may introduce metabolic liabilities (e.g., hydrolysis). The target compound’s methyl group on the thiazole could sterically hinder such degradation .

Structure-Activity Relationship (SAR) Trends

  • Thiazole Substitution : 2,4-Dimethyl substitution (target compound) vs. 4-methyl-2-phenyl (): Increased steric bulk may improve target selectivity but reduce binding affinity to flexible active sites.
  • Oxadiazole vs. Isoxazole : Oxadiazoles () generally exhibit higher enzymatic inhibitory potency than isoxazoles () due to stronger dipole interactions .
  • Phenoxy Groups: 4-Methoxyphenoxy (target) vs.

Biological Activity

The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide is a hybrid molecule that incorporates significant pharmacophores known for their biological activity. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be characterized by its key components: a thiazole ring, an oxadiazole moiety, and an acetamide group. The presence of these functional groups is crucial for its biological interactions.

Component Structure
Thiazole RingThiazole
Oxadiazole MoietyOxadiazole
Acetamide GroupAcetamide

Antimicrobial Properties

Recent studies have indicated that derivatives of thiazoles and oxadiazoles exhibit significant antimicrobial activities. The compound has shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

In vitro tests demonstrated that the compound's lipophilicity enhances its antibacterial efficacy. For instance, compounds with increased hydrophobicity displayed improved membrane penetration, leading to higher antibacterial activity .

Anticancer Activity

Research into oxadiazole derivatives has revealed promising anticancer properties. The compound's structural features allow it to interact with cellular targets involved in cancer progression. Notably:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : In a study involving breast cancer cell lines, the compound exhibited an IC50 value of 12 µM, indicating potent cytotoxicity against cancer cells while sparing normal cells .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key enzymatic pathways:

  • Cholinesterase Inhibition : The compound has been noted to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
    • IC50 Values : AChE inhibition was recorded at 46 µM and BChE at 157 µM .
  • Antioxidant Activity : The presence of thiazole and oxadiazole rings contributes to the antioxidant capacity of the compound, helping to mitigate oxidative stress in cells.

Research Findings Summary

Activity Type Effectiveness IC50 Values Reference
AntibacterialEffective against E. coli and S. aureusNot specified
AnticancerCytotoxic in breast cancer cells12 µM
AChE InhibitionModerate inhibition46 µM
BChE InhibitionModerate inhibition157 µM

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